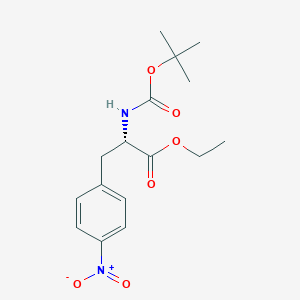

![molecular formula C13H13ClN2O B3038008 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 692279-39-3](/img/structure/B3038008.png)

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Vue d'ensemble

Description

“4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” is a complex organic compound. It contains a phenol group, a chloro group, and a 4-methylpyridin-2-yl group . The compound is likely to be a derivative of 2-amino-4-methylpyridine, which is known to act as a ligand and form methoxo-bridged copper (II) complexes .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of an aldehyde and an amine . For example, the ethanol solution of 5-chlorosalicylaldehyde was added dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 min with stirring . The stirring was continued for 1 h to give a clear orange solution, allowed to evaporate slowly in air at room temperature. After 7 days, orange prism-shaped crystals of the title compound were formed at the bottom of the vessel .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using crystallography . The crystal structure of a similar compound was found to be monoclinic, with a P 2 1 / n (no. 14) crystal system .Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For instance, 2-Chloro-4-methylpyridine, a related compound, is known to react with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, a similar compound has a molecular weight of 214.26, XLogP3 of 2.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Process and Characterization

The synthesis of (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol involves the reaction of 2-aminopyridine with 5-chlorosalicylaldehyde, characterized by various spectroscopic methods. The structure aligns well with theoretical calculations from density functional theory (DFT) (Yıldırım et al., 2018).

Crystal Structure Analysis

A related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol, demonstrates a near coplanar arrangement of benzene and pyridine rings, analyzed via single-crystal X-ray diffraction, revealing a trans configuration about the C=N double bond (Wang et al., 2008).

Biological Activity

Antimicrobial Activity

The antimicrobial activity of similar Schiff base compounds has been studied, with effectiveness against bacteria and yeast cultures. These compounds interact with calf thymus DNA via electrostatic binding, indicating potential as antimicrobial agents (Carreño et al., 2018).

Antifungal Properties

Schiff bases, including variants of 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, show antifungal properties, with the nitrogen atom in the pyridine ring playing a key role in their effectiveness. The presence of different substituents in the phenolic ring modulates antifungal activity (Carreño et al., 2018).

Applications in Analytical Chemistry

Anion Sensing Studies

The compound has been investigated for its anion recognition properties through colorimetric response, essential for developing sensitive anion sensors (Yıldırım et al., 2018).

Detection of Pollutants

A Schiff-base receptor similar to this compound has been synthesized for the selective detection of pollutant trivalent cations and HSO4− in aqueous media, highlighting its potential use in environmental monitoring (Orojloo & Amani, 2021).

Miscellaneous Applications

Corrosion Inhibition

Schiff bases derived from similar compounds have been used to inhibit steel corrosion in acidic solutions, acting as efficient inhibitors and demonstrating potential for industrial applications (Prabhu et al., 2008).

Electrochemiluminescence Properties

Trinuclear manganese clusters based on Schiff bases, related to this compound, exhibit interesting electrochemiluminescence properties, which could be explored for various applications in materials science (Zhang et al., 2018).

Orientations Futures

The future directions for “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” could involve further exploration of its potential biological activities. As mentioned earlier, imidazole, a similar compound, is known for its diverse spectrum of biological and pharmaceutical activities . Therefore, “this compound” could potentially be used in the development of new drugs for the treatment of various diseases.

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like nitric oxide synthase , which plays a crucial role in producing nitric oxide, a messenger molecule with diverse functions throughout the body .

Mode of Action

It’s worth noting that the compound’s structure, particularly the presence of a schiff base, could potentially allow it to interact with its targets via mechanisms such as hydrogen bonding . This interaction could lead to changes in the target’s function, although the specifics would depend on the exact nature of the target.

Biochemical Pathways

Given its potential role in modulating the activity of enzymes like nitric oxide synthase , it could potentially influence pathways related to nitric oxide signaling.

Result of Action

The search results suggest that compounds similar to 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol may have antimicrobial, antioxidative, antibiotic, and anticancer properties . These effects could be the result of the compound’s interaction with its targets and its influence on related biochemical pathways.

Propriétés

IUPAC Name |

4-chloro-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOMLUARCLNFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3037925.png)

![2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037928.png)

![3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline](/img/structure/B3037930.png)

![4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3037932.png)

![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)

![3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037935.png)

![4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037938.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037939.png)

![4,6-Diamino-2-[(4-methoxyphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037942.png)

![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)